Flurofamide
Overview
Description
Flurofamide is a potent bacterial urease inhibitor with significant potential in the treatment of infection-induced urinary stones and hyperammonemia. It is known for its ability to inhibit the enzyme urease, which plays a crucial role in the hydrolysis of urea into ammonia and carbon dioxide .
Mechanism of Action
Target of Action
Flurofamide primarily targets urease , an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This enzyme is found in numerous organisms, including bacteria, fungi, algae, plants, and invertebrates . Inhibition of urease activity can disrupt the metabolic processes of these organisms, particularly those that rely on urease for survival or pathogenicity .
Mode of Action
This compound acts as a urease inhibitor . It binds to the active site of the urease enzyme, preventing it from catalyzing the breakdown of urea . This inhibitory action disrupts the normal metabolic processes of urease-dependent organisms, potentially leading to their death or reduced virulence .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urea cycle , specifically the hydrolysis of urea . By inhibiting urease, this compound prevents the breakdown of urea into ammonia and carbon dioxide . This can disrupt the nitrogen metabolism of urease-dependent organisms, affecting their growth and survival .
Pharmacokinetics
Given its role as a urease inhibitor, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its chemical structure, formulation, route of administration, and the specific characteristics of the organism it’s administered to .
Result of Action
At the molecular level, this compound’s inhibition of urease disrupts the normal metabolic processes of urease-dependent organisms . This can lead to a reduction in their growth and virulence, or even their death . At the cellular level, this compound’s action can affect various processes, including nitrogen metabolism, pH regulation, and pathogenicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other chemicals or substances that can interact with this compound, and the specific characteristics of the urease-dependent organisms it’s targeting
Biochemical Analysis
Biochemical Properties
Flurofamide plays a critical role in biochemical reactions by inhibiting the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, this compound effectively reduces ammonia production, which is beneficial in conditions such as hyperammonemia and hepatic encephalopathy . The interaction between this compound and urease involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate (urea) from accessing the catalytic site .
Cellular Effects
This compound has been shown to influence various cellular processes. In colonic microorganisms, it significantly reduces ammonia production, which can have downstream effects on cellular metabolism and gene expression . In respiratory infections caused by Ureaplasma species, this compound has been observed to lower blood ammonia levels, thereby mitigating the toxic effects of hyperammonemia . This reduction in ammonia levels can influence cell signaling pathways and metabolic processes, leading to improved cellular function and reduced toxicity.
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of urease. This compound binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This inhibition is achieved through the interaction of this compound’s phosphinyl group with the nickel ions present in the active site of urease, which are essential for the enzyme’s catalytic activity . By blocking this interaction, this compound effectively halts the production of ammonia, thereby reducing its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting urease activity over extended periods . In vitro experiments have demonstrated that this compound can maintain its inhibitory effects on ammonia production for up to 22 hours under both aerobic and anaerobic conditions . Additionally, there is no evidence of this compound toxicity at the concentrations tested, indicating its potential for long-term use in biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a mouse model of Ureaplasma respiratory infection, this compound administered at a dosage of 6 mg/kg significantly reduced blood ammonia levels compared to untreated controls . Higher dosages of this compound have been shown to further decrease ammonia production, although the potential for toxic or adverse effects at very high doses has not been extensively studied . These findings suggest that this compound is effective at reducing ammonia levels in a dose-dependent manner.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of urease activity. By preventing the hydrolysis of urea, this compound reduces the production of ammonia, which can have downstream effects on nitrogen metabolism . This inhibition can alter the metabolic flux of nitrogen-containing compounds, potentially affecting the levels of other metabolites involved in nitrogen metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability . Once in the systemic circulation, this compound is transported to various tissues, where it can exert its inhibitory effects on urease. The distribution equilibrium between blood and tissue is reached more rapidly in richly vascularized areas, allowing for effective inhibition of urease activity in these regions .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with urease enzymes. The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been extensively studied . Its activity in inhibiting urease suggests that this compound is localized in areas where urease is active, such as the cytoplasm of colonic microorganisms and other urease-producing cells .
Preparation Methods
Flurofamide, chemically known as N-[diaminophosphinyl]-4-fluorobenzamide, can be synthesized through various synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with phosphorus oxychloride (POCl3) to form 4-fluorobenzoyl chloride. This intermediate is then reacted with diaminophosphinic acid to yield this compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Flurofamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where the fluorine atom or other functional groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Flurofamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study urease inhibition and enzyme kinetics.
Biology: this compound is employed in research on bacterial urease activity and its role in various biological processes.
Medicine: It has potential therapeutic applications in treating hyperammonemia and infection-induced urinary stones.
Industry: This compound is used in the development of new urease inhibitors for agricultural and industrial applications
Comparison with Similar Compounds
Flurofamide is unique among urease inhibitors due to its high potency and specificity. Similar compounds include:
Acetohydroxamic acid (AHA): A less potent urease inhibitor used in the past for similar applications.
Hydroxamic acids: A class of compounds with urease inhibitory activity but generally lower potency compared to this compound.
Phosphoric triamides: A group of compounds structurally related to this compound with varying degrees of urease inhibition
This compound stands out due to its effectiveness at lower concentrations and its potential for non-antibiotic treatment of ureaplasma-induced hyperammonemia .
Properties
IUPAC Name |
N-diaminophosphoryl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFVMCWPLMLTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045654 | |
Record name | Flurofamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70788-28-2 | |
Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurofamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurofamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flurofamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flurofamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUROFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Flurofamide?
A1: this compound functions as a potent urease inhibitor. [, , ] It binds to the active site of urease, preventing the enzyme from hydrolyzing urea into ammonia (NH3) and carbon dioxide (CO2). [, , ]
Q2: What are the downstream effects of this compound's urease inhibition?
A2: By inhibiting urease, this compound reduces the production of ammonia. [, , ] This is particularly relevant in the context of infections with urease-positive bacteria like Ureaplasma species and Helicobacter pylori, where ammonia production contributes to pathogenesis. [, , , ] For example, in the context of Ureaplasma-induced hyperammonemia, this compound prevents the conversion of urea to ammonia, thereby lowering blood ammonia levels. []
Q3: Does this compound exhibit any effects beyond urease inhibition?
A3: While this compound is primarily known for its urease-inhibiting properties, some studies suggest it may influence bacterial chemotaxis, potentially through mechanisms independent of urease. [, ] Further research is needed to fully elucidate these effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C7H10FN2O2P, and its molecular weight is 204.14 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, basic spectroscopic data, such as UV-Vis absorbance and infrared (IR) spectra, would be valuable for analytical purposes and confirmation of the compound's structure.
Q6: Has the stability of this compound been investigated under various conditions?
A6: Limited information is available on the stability of this compound under different conditions. One study mentions that cell lysates retained a significant portion of urease activity after storage with this compound at 4°C for several days. [] Further research on the compound's stability in various solutions, temperatures, and light exposure would be beneficial.
Q7: How does this compound compare to other urease inhibitors in terms of potency?
A7: this compound demonstrates significantly greater potency compared to Acetohydroxamic Acid, another urease inhibitor. [] Studies highlight its effectiveness at nanomolar concentrations against Ureaplasma urealyticum. [, ]
Q8: What are the potential applications of this compound's catalytic properties?
A8: Beyond its potential as a therapeutic agent, this compound's potent urease inhibition makes it a valuable tool in biochemical research. It can be used to study the role of urease in various biological processes, including bacterial pathogenesis, nitrogen metabolism, and stone formation. [, , , ]
Q9: What in vitro and in vivo models have been used to evaluate this compound's efficacy?
A10: Various models have been employed to study this compound's effects. In vitro studies utilized pure bacterial cultures, cell lines, and enzyme assays. [, , , ] In vivo studies primarily focused on rodent models of infection with Ureaplasma species and Helicobacter species. [, , , , , ] Additionally, a ferret model investigated this compound's impact on Helicobacter mustelae infection. []
Q10: What are the key findings regarding this compound's efficacy in these models?
A11: this compound effectively reduced ammonia levels in a mouse model of Ureaplasma-induced hyperammonemia. [] In models of Helicobacter infection, this compound administration led to a decrease in bacterial load and attenuated gastritis severity. [, , , , ]
Q11: What information is available regarding the toxicity and safety profile of this compound?
A11: Data on this compound's toxicity and safety profile, particularly in humans, are limited in the provided research. Further investigation, including acute and chronic toxicity studies, is crucial before its clinical application.
Q12: Has this compound been investigated in clinical trials?
A12: The provided research does not mention any completed or ongoing clinical trials involving this compound.
Q13: What are the potential alternatives or substitutes for this compound?
A15: Acetohydroxamic acid is another urease inhibitor, although this compound has been shown to be more potent. [, ] The search for alternative urease inhibitors, possibly with improved pharmacological properties and safety profiles, remains an active area of research.
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